![molecular formula C11H17NO2 B13612974 1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol](/img/structure/B13612974.png)
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol can be achieved through several methods:
Aromatic Amination and Substitution: One common method involves the reaction of 4-methoxy-3-methylphenylamine with an appropriate alcohol derivative under controlled conditions to introduce the amino and hydroxyl groups.
Reduction and Methylation: Another approach includes the reduction of a precursor compound followed by methylation and methoxylation to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different amines or alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nitro groups, sulfonic acids.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted aromatic compounds, and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylamino)-1-phenylpropan-1-ol: Similar structure with a methylamino group instead of an amino group.
1-Methoxy-3-phenylamino-propan-2-ol: Contains a phenylamino group and a methoxy group.
2-(4-Methylphenyl)propan-2-ol: Lacks the amino group but has a similar aromatic structure.
Uniqueness
1-Amino-2-(4-methoxy-3-methylphenyl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C11H17NO2 |
---|---|
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1-amino-2-(4-methoxy-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-6-9(11(2,13)7-12)4-5-10(8)14-3/h4-6,13H,7,12H2,1-3H3 |
InChI-Schlüssel |
ZGAMHSRSACDNHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(CN)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.